4-Aminobenzamidine hydrochloride
Overview
Description
4-Aminobenzamidine dihydrochloride is a synthetic diamidine derivative . It is a white to yellowish fine crystalline powder . It acts as a urokinase inhibitor as well as a trypsin inhibitor . It is used as a ligand in affinity chromatography for purification and immobilization of enzymes .
Synthesis Analysis
4-Aminobenzamididine dihydrochloride is obtained by cyanation, addition, amination, and reduction of 4-nitrobenzoic acid .Molecular Structure Analysis
The molecular formula of 4-Aminobenzamidine dihydrochloride is C7H10ClN3 . The molecular weight is 171.63 g/mol . The InChI is 1S/C7H9N3.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H3,9,10);1H .Physical And Chemical Properties Analysis
4-Aminobenzamidine dihydrochloride appears as a white to yellowish fine crystalline powder . The molecular weight is 171.63 g/mol . The InChI is 1S/C7H9N3.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H3,9,10);1H .Scientific Research Applications
Synthesis of Fibrinogen Receptor Antagonists
4-Aminobenzamidine dihydrochloride can be used to synthesize orally active fibrinogen receptor antagonists based on benzamidines . These antagonists can potentially be used in the treatment of various cardiovascular diseases.
Development of Serine Protease Inhibitors
Benzamidine derivatives, synthesized using 4-Aminobenzamidine dihydrochloride, are selective and potent serine protease inhibitors . These inhibitors can be used in the study of diseases related to the malfunction of serine proteases.
Synthesis of Pyrroloquinolines
4-Aminobenzamidine dihydrochloride is used in the synthesis of novel pyrroloquinolines . These are structural analogs of topoisomerase inhibitors such as coralyne and fagaronine, which are used in cancer research.
Affinity Chromatography
4-Aminobenzamidine dihydrochloride is used as a ligand in affinity chromatography for the purification and immobilization of enzymes . This application is crucial in biotechnology and pharmaceutical industries.
Trypsin Inhibition
4-Aminobenzamidine dihydrochloride is a strong trypsin inhibitor . This property is useful in various biological and biochemical research involving trypsin, a serine protease.
Urokinase Type Plasminogen Activator (uPA) Inhibition
Although relatively weak, 4-Aminobenzamidine dihydrochloride acts as a urokinase type plasminogen activator (uPA) inhibitor . This can be used in the study of diseases related to the malfunction of uPA.
Inhibition of Tumor Growth
4-Aminobenzamidine dihydrochloride can inhibit the growth of a human prostate tumor in SCID mice . This suggests its potential use in cancer research and treatment.
Photoswitchable Drug Design
4-Aminobenzamidine dihydrochloride has been used in the design of photoswitchable drugs . These drugs can be activated photochemically, allowing for control over their activity in time and space, which can help mitigate off-target effects associated with a drug .
Mechanism of Action
Target of Action
4-Aminobenzamidine hydrochloride primarily targets serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .
Mode of Action
The compound acts as an inhibitor of these proteases . It binds to the active site of the enzyme, preventing it from interacting with its substrates and thus blocking its activity .
Biochemical Pathways
By inhibiting serine proteases, 4-Aminobenzamidine hydrochloride can affect multiple biochemical pathways. For instance, it can impact the fibrinolysis pathway by inhibiting urokinase-type plasminogen activator , a key enzyme involved in the breakdown of blood clots.
Result of Action
The inhibition of serine proteases by 4-Aminobenzamidine hydrochloride can lead to a variety of molecular and cellular effects. For example, it can prevent the breakdown of blood clots in the fibrinolysis pathway, potentially affecting conditions such as thrombosis .
Safety and Hazards
properties
IUPAC Name |
4-aminobenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H3,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVZGKYMGKLGFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7761-72-0, 2498-50-2 | |
Record name | Benzenecarboximidamide, 4-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7761-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenecarboximidamide, 4-amino-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2498-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10228278 | |
Record name | Benzamidine, p-amino-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10228278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobenzamidine hydrochloride | |
CAS RN |
7761-72-0, 2498-50-2 | |
Record name | Benzamidine, p-amino-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007761720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC56418 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56418 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamidine, p-amino-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10228278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7761-72-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Aminobenzamidine hydrochloride in the development of the gingipain sensor?
A1: In this research [], 4-Aminobenzamidine hydrochloride (4-ABH) is not investigated as an independent molecule but serves as a component within a larger monomer structure. It is incorporated into the imprinted polymer matrix through its derivative, N-methacryloyl-4-aminobenzamidine hydrochloride (BAM). This BAM monomer, along with NIPAM and HEAA, plays a crucial role in creating the selective binding sites within the polymer during the microcontact imprinting process. The choice of these specific monomers, including BAM, likely contributes to the sensor's high affinity and selectivity for the targeted gingipains.
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